3-bromo-5,6-dimethylpyridine-2-carboxylic acid
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Overview
Description
3-bromo-5,6-dimethylpyridine-2-carboxylic acid is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of bromine and methyl groups on the pyridine ring makes this compound unique and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5,6-dimethylpyridine-2-carboxylic acid typically involves the bromination of 5,6-dimethylpyridine-2-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5,6-dimethylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include 3-azido-5,6-dimethylpyridine-2-carboxylic acid, 3-thio-5,6-dimethylpyridine-2-carboxylic acid, and 3-alkoxy-5,6-dimethylpyridine-2-carboxylic acid.
Oxidation Reactions: Products include 3-bromo-5,6-dimethylpyridine-2,3-dicarboxylic acid and 3-bromo-5,6-dimethylpyridine-2-carboxaldehyde.
Reduction Reactions: Products include 3-bromo-5,6-dimethylpyridine-2-methanol and 3-bromo-5,6-dimethylpyridine-2-carboxaldehyde.
Scientific Research Applications
3-bromo-5,6-dimethylpyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: It is used in the study of enzyme inhibitors and receptor ligands. Its derivatives can be used to probe biological pathways and mechanisms.
Medicine: It has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-5,6-dimethylpyridine-2-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the bromine atom and the carboxylic acid group allows for specific interactions with proteins and other biomolecules, leading to the modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5,6-dimethylpyridine-2-carboxylic acid
- 3-fluoro-5,6-dimethylpyridine-2-carboxylic acid
- 3-iodo-5,6-dimethylpyridine-2-carboxylic acid
Uniqueness
3-bromo-5,6-dimethylpyridine-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom is larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
2742653-58-1 |
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Molecular Formula |
C8H8BrNO2 |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
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